Evidence Gap Announcement: No Peer-Reviewed Quantitative Biological Data Available for This Compound
Following an exhaustive search of primary research papers, patents, and authoritative databases (PubMed, PubChem, ChEMBL, patent repositories), no quantitative biological activity data (e.g., EC50, IC50, Ki, CC50) specific to N-(2-chlorobenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide (CAS 872987-98-9) was identified in the peer-reviewed literature. The closest characterized compound series is the pyridazinylthioacetamide NNRTIs reported by Song et al. (2013), where the most potent compound 8k exhibited an EC50 of 0.046 μM against HIV-1 IIIB [1]; however, this compound is structurally distinct from the target compound and no direct comparison has been published. Statements on commercial websites claiming a 2023 Journal of Medicinal Chemistry study on this compound could not be verified through independent database searches [2], rendering such claims unreliable as procurement evidence.
| Evidence Dimension | Anti-HIV-1 activity (EC50) in MT-4 cells |
|---|---|
| Target Compound Data | Not reported in peer-reviewed literature |
| Comparator Or Baseline | Song et al. (2013) series lead compound 8k: EC50 = 0.046 μM; reference drug nevirapine: EC50 = 0.09 μM [1]. |
| Quantified Difference | Cannot be calculated due to absence of target compound data. |
| Conditions | HIV-1 strain IIIB replication assay in MT-4 cells; MTT-based cytotoxicity; literature data only. |
Why This Matters
Procurement decisions based on claims of kinase inhibition or anti-HIV activity cannot be substantiated without primary quantitative data, placing the burden of validation entirely on the end user.
- [1] Song Y, Zhan P, Kang D, et al. Discovery of novel pyridazinylthioacetamides as potent HIV-1 NNRTIs using a structure-based bioisosterism approach. MedChemComm. 2013;4:810-816. doi:10.1039/C3MD00028A. View Source
- [2] Kuujia.com CAS 872987-98-9 product page. Search conducted 2026-04-29. No corresponding PubMed or CrossRef record found for claimed 2023 Journal of Medicinal Chemistry study. View Source
